3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride

Description

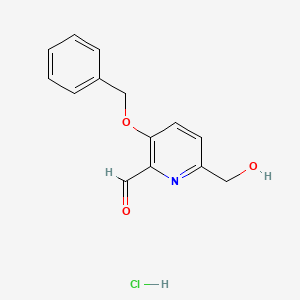

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is a substituted pyridine derivative characterized by a benzylhydroxy group at position 3, a hydroxymethyl group at position 6, and a carboxaldehyde moiety at position 2 of the pyridine ring, with a hydrochloride counterion. Its synthesis and characterization likely involve advanced analytical techniques such as RP-HPLC or NMR, similar to methodologies applied to structurally related compounds .

Properties

Molecular Formula |

C14H14ClNO3 |

|---|---|

Molecular Weight |

279.72 g/mol |

IUPAC Name |

6-(hydroxymethyl)-3-phenylmethoxypyridine-2-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C14H13NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,9,16H,8,10H2;1H |

InChI Key |

GBIMFTBXOHEXKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and aldehyde groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or carboxylic acids, while reduction of the aldehyde group can produce primary alcohols .

Scientific Research Applications

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

(a) 3-Hydroxy-6-methylpyridine-2-carboxylic Acid Hydrochloride (CAS 2448337-32-2)

- Structure : Features a hydroxy group at position 3, a methyl group at position 6, and a carboxylic acid at position 2 .

- Molecular Formula: C₇H₈ClNO₃ (MW: 189.02 g/mol).

- Key Differences: Position 3: Hydroxy vs. benzylhydroxy in the target compound. Position 6: Methyl vs. hydroxymethyl. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, which may improve solubility and interaction with biological targets. Position 2: Carboxylic acid vs. carboxaldehyde. The aldehyde group is more electrophilic, enabling nucleophilic addition reactions (e.g., Schiff base formation), which could influence stability or reactivity in drug formulations .

(b) 4-Dimethylaminopyridine-2-carboxylic Acid Hydrochloride (CAS 1176419-71-8)

- Structure: Includes a dimethylamino group at position 4 and a carboxylic acid at position 2 .

- Key Differences: The dimethylamino group confers basicity, altering pH-dependent solubility. In contrast, the target compound’s benzylhydroxy group is weakly acidic.

Hypothetical Physicochemical and Pharmacological Comparison

Table 1 summarizes inferred properties of the target compound and analogs based on structural features:

| Property | 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde HCl | 3-Hydroxy-6-methylpyridine-2-carboxylic Acid HCl | 4-Dimethylaminopyridine-2-carboxylic Acid HCl |

|---|---|---|---|

| Molecular Weight | ~300–330 g/mol (estimated) | 189.02 g/mol | ~200–220 g/mol (estimated) |

| Solubility (Water) | Low (due to benzyl group) | Moderate | High (ionizable dimethylamino group) |

| Reactivity | High (aldehyde electrophilicity) | Low (carboxylic acid stability) | Moderate (amine basicity) |

| Enzyme Interaction | Potential ribonucleotide reductase inhibition (steric effects) | Unlikely (simpler structure) | Possible pH-dependent binding |

Research Implications and Methodological Considerations

- Analytical Challenges : The target compound’s aldehyde group may necessitate stability studies under varying pH and temperature conditions, akin to solution stability protocols for amitriptyline hydrochloride .

- Biological Relevance : If the compound inhibits ribonucleotide reductase (a rate-limiting enzyme in DNA synthesis), its benzylhydroxy substituent could enhance binding affinity compared to simpler analogs, as enzyme activity correlates strongly with tumor proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.